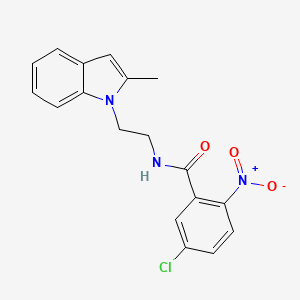
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of 5-chlorobenzamide to introduce the nitro group at the 2-position.
Indole Formation: The formation of the indole ring through a Fischer indole synthesis, using 2-methyl-1H-indole as a starting material.
Coupling Reaction: The coupling of the indole derivative with the nitrated benzamide under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., potassium permanganate).
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the nitro and chloro groups may contribute to the compound’s overall activity by influencing its binding affinity and selectivity .
相似化合物的比较
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide can be compared with other indole derivatives, such as:
5-chloro-N-(2,2-diphenylethyl)-2-hydroxybenzamide: Another indole derivative with potential antimalarial activity.
Indole-3-acetic acid: A naturally occurring plant hormone with various biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
生物活性
Chemical Structure and Properties
5-chloro-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-nitrobenzamide features a complex structure that includes:
- A chlorine atom at the 5-position of the benzamide ring.
- A nitro group at the 2-position.
- An indole moiety connected through an ethyl linker.
This unique configuration suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Research has shown that related compounds can effectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. The IC50 values for such compounds often range from nanomolar to micromolar concentrations, indicating potent activity against various cancer cell lines .
Table 1: Comparison of IC50 Values of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A (similar structure) | EGFR | 0.47 |
| Compound B | VEGFR | 5.4 |
| This compound | TBD | TBD |
The mechanism of action for compounds like this compound typically involves:
- Inhibition of Tyrosine Kinases : By binding to the ATP-binding site of kinases, these compounds prevent phosphorylation events that lead to cell proliferation.
- Induction of Apoptosis : Some studies have reported that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies
A notable case study involved a series of synthesized derivatives based on the indole scaffold, where researchers demonstrated enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The study highlighted how modifications in the side chains influenced biological activity, emphasizing structure-activity relationships (SAR).
属性
IUPAC Name |
5-chloro-N-[2-(2-methylindol-1-yl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-10-13-4-2-3-5-16(13)21(12)9-8-20-18(23)15-11-14(19)6-7-17(15)22(24)25/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMIALHZULVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














